Lappaconitine

Description

Origin and Botanical Context

The primary sources of lappaconitine are deeply rooted in the plant kingdom, specifically within the genera Aconitum and Delphinium of the Ranunculaceae family. mdpi.comnih.gov These plants are distributed across temperate regions of the Northern Hemisphere, with a notable concentration of species in Asia, particularly in the mountainous regions of China. researchgate.netrsc.org

This compound is predominantly isolated from various species of Aconitum, a genus comprising approximately 300-400 perennial herbaceous species. researchgate.netbohrium.com One of the most cited sources is Aconitum sinomontanum Nakai. nih.govcaymanchem.comresearchgate.net Other Aconitum species, such as Aconitum carmichaelii, Aconitum weixiense, Aconitum bulleyanum, Aconitum baikalensis, and Aconitum brachypoumi, have also been identified as sources of this alkaloid. researchgate.net While less common, certain species within the Delphinium genus also produce this compound. nih.govrsc.org The distribution of C18-diterpenoid alkaloids, including this compound, shows a high degree of regularity at different taxonomic levels within the Delphineae tribe, making them valuable chemical markers for taxonomic studies. rsc.org

Classification and Structural Framework

The chemical identity of this compound is defined by its classification as a diterpenoid alkaloid, a specific subgroup of alkaloids characterized by a carbon skeleton derived from a diterpene precursor. mdpi.commdpi.com

Diterpenoid alkaloids are categorized based on the number of carbon atoms in their fundamental skeleton, leading to C18, C19, and C20 classifications. mdpi.com this compound belongs to the C18-diterpenoid alkaloid group. mdpi.comthieme-connect.comcaymanchem.com This class is further divided into two main types: the this compound-type and the ranaconitine-type. thieme-connect.com The key distinction between these two lies in the substitution pattern at the C7 position of the molecule. thieme-connect.com this compound-type alkaloids are characterized by a methine unit at C7. nih.govmdpi.com

The C18-diterpene alkaloid skeleton of this compound is a complex, polycyclic structure. researchgate.net These alkaloids are formed through the amination of tetracyclic or pentacyclic diterpenoids. mdpi.com The core structure features a heterocyclic system that includes a β-aminoethanol, methylamine, or ethylamine (B1201723) functionality. mdpi.com While most C18- and C19-diterpenoid alkaloids contain a [3.2.1]bicyclic system, the broader family of diterpenoid alkaloids exhibits significant structural diversity. thieme-connect.com The specific arrangement of functional groups and stereocenters in the this compound molecule contributes to its distinct chemical properties.

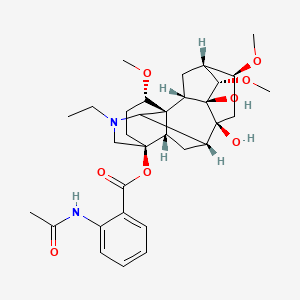

Structure

2D Structure

3D Structure

Properties

CAS No. |

32854-75-4 |

|---|---|

Molecular Formula |

C32H44N2O8 |

Molecular Weight |

584.7 g/mol |

IUPAC Name |

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1 |

InChI Key |

NWBWCXBPKTTZNQ-QOQRDJBUSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lappaconitine |

Origin of Product |

United States |

Advanced Methodologies for Lappaconitine Isolation and Purification

Extraction Techniques from Botanical Sources

The extraction of lappaconitine, like other alkaloids, is fundamentally based on its chemical structure and solubility properties. mdpi.com Methodologies aim to efficiently separate the target compound from the complex matrix of plant material.

Alkaloids are a group of naturally occurring organic compounds that contain nitrogen atoms, rendering them basic in nature. alfa-chemistry.com In plants, they often exist as salts, combined with plant acids like tannins. slideshare.net The core principle of their extraction hinges on their differential solubility in acidic/aqueous solutions versus immiscible organic solvents. alfa-chemistry.com

The process typically involves two main strategies:

Method 1: The powdered plant material is first treated with an alkali, such as lime or ammonia. slideshare.netscribd.com This liberates the free alkaloid bases from their salt forms. These free bases, being less polar, are then extracted using an organic solvent like chloroform (B151607) or ether. alfa-chemistry.comslideshare.net The alkaloids are subsequently recovered from the organic solvent by shaking it with a dilute acid, which converts the alkaloids back into their water-soluble salt form, leaving many impurities behind in the organic layer. alfa-chemistry.com

Method 2: The plant material is directly extracted with an acidic aqueous solution (e.g., water or aqueous alcohol with dilute acid). alfa-chemistry.comscribd.com This process extracts the alkaloids as their salts. The acidic extract is then basified to precipitate the alkaloid bases, which can be separated. slideshare.net

Traditional methods for this compound extraction rely on these fundamental principles, primarily employing techniques like thermal reflux and maceration (cold or hot dipping). mdpi.comresearchgate.net These methods are widely used but are often characterized by long extraction times and high consumption of energy and solvents. researchgate.net

Thermal Reflux: This method utilizes the solubility of this compound in solvents like methanol (B129727) and ethanol (B145695). mdpi.com The plant material is heated in the solvent, which vaporizes and is then condensed and returned to the extraction vessel, ensuring continuous extraction.

Maceration (Cold Soaking): In this technique, the powdered plant material is soaked in a suitable solvent, such as 95% ethanol, for an extended period. mdpi.com The mixture is periodically agitated to facilitate the diffusion of the compound into the solvent. Studies using this approach on Aconitum sinomontanum and Aconitum leucostomum have reported this compound yields of approximately 0.60%. mdpi.com

To overcome the limitations of conventional techniques, modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been developed. mdpi.com These technologies enhance extraction efficiency by improving solvent penetration and disrupting plant cell walls, leading to shorter extraction times and reduced solvent use. mdpi.comresearchgate.net

UAE employs ultrasonic waves to create acoustic cavitation, which disrupts cell membranes and accelerates the transfer of the target compound into the solvent. mdpi.comsemanticscholar.org The optimization of UAE for this compound from Aconitum sinomontanum has been systematically studied to maximize yield. researchgate.netasianpubs.org Research indicates that ultrasonic power and extraction time are the most significant factors influencing the process. researchgate.net Through response surface methodology, optimal conditions have been identified, leading to a significantly higher extraction yield compared to traditional methods. asianpubs.org

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of this compound This table presents the optimized conditions for extracting this compound using UAE, resulting in a reported yield of 0.887%. asianpubs.org

| Parameter | Optimized Value |

| Extraction Time | 45 minutes |

| Temperature | 60 °C |

| pH (Alkalized) | 12.5 |

| Resulting Yield | 0.887% |

MAE utilizes microwave energy to rapidly heat the solvent and moisture within the plant material. anton-paar.commdpi.com This creates a buildup of internal pressure that ruptures the cell walls, releasing the intracellular contents into the solvent. nih.gov Key parameters for MAE include microwave power, extraction time, and the solid-to-liquid ratio. anton-paar.comnih.gov For this compound, MAE has proven to be highly efficient, dramatically reducing extraction time from hours to minutes. researchgate.netasianpubs.org

Table 2: Key Parameters for Microwave-Assisted Extraction (MAE) of this compound This table outlines the parameters used in MAE for this compound extraction, which achieved a reported yield of 1.208%. asianpubs.org

| Parameter | Value |

| Microwave Power | 600 W |

| Extraction Time | 2 minutes |

| Material-to-Liquid Ratio | 1:8 |

| Resulting Yield | 1.208% |

A hybrid approach that combines the mechanisms of both MAE and UAE has also been developed. researchgate.net This integrated method leverages the rapid, localized heating of microwaves along with the mechanical disruption from ultrasound to achieve a synergistic effect. mdpi.com This combination has been shown to produce the highest extraction yield for this compound from Aconitum sinomontanum when compared to either UAE or MAE alone. researchgate.netasianpubs.org The highest reported yield using this integrated technique is 1.227%. mdpi.comresearchgate.net

Table 3: Comparative Extraction Yields of this compound This table compares the efficiency of different extraction methods for this compound from Aconitum sinomontanum, highlighting the superior performance of modern integrated techniques. mdpi.comresearchgate.netasianpubs.org

| Extraction Method | Extraction Time | Yield (%) |

| Cold Soaking | Several Days | ~0.60% |

| Ultrasound-Assisted Extraction (UAE) | 45 min | 0.887% |

| Microwave-Assisted Extraction (MAE) | 2 min | 1.208% |

| Microwave-Assisted Ultrasonic Extraction | Not Specified | 1.227% |

Modern Enhanced Extraction Methods

Deep Eutectic Solvents (NADES) for Extraction Efficiency

Natural Deep Eutectic Solvents (NADES) represent a green and efficient alternative to conventional organic solvents for the extraction of bioactive compounds. mdpi.comacs.org These solvents are formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like glycerol (B35011) or lactic acid, creating a liquid with a significantly lower melting point than its individual components. nih.gov The unique polarity and high viscosity of NADES can enhance the solubility and stability of target compounds. nih.gov

In a notable application, NADES-based solvents were successfully used to extract bioactive compounds, including this compound, from the Himalayan medicinal plant Aconitum heterophyllum. Research demonstrated that specific NADES formulations could achieve superior extraction efficiency compared to traditional solvents. scispace.com One particular solvent, NADES-15, composed of lactic acid and glycerol, was highlighted for its high efficiency in extracting this compound and other alkaloids from the plant material. scispace.com The effectiveness of NADES is attributed to the multiple hydrogen-bonding interactions between the solvent components and the target bioactive molecules. mdpi.com

| NADES Component | Application | Finding |

| Lactic acid: Glycerol (NADES-15) | Extraction from Aconitum heterophyllum | Exhibited superior extraction efficiency for this compound compared to conventional solvents. scispace.com |

| Choline chloride: Urea | General Bioactive Compound Extraction | Achieved increased extraction efficiency for phenolic compounds compared to organic solvents. mdpi.com |

| Choline chloride: Glycerol | General Bioactive Compound Extraction | Showed higher extraction yields for flavonol glycosides from Agrimonia eupatoria. mdpi.com |

Chromatographic and Separative Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for the high-resolution purification of this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography Applications

Traditional column chromatography remains a fundamental and widely used technique for the initial fractionation of crude plant extracts containing this compound. iomcworld.combohrium.com This solid-liquid chromatographic method involves passing a solution of the extract through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or aluminium oxide.

In one study, a crude sample derived from Aconitum karacolicum, containing both aconitine (B1665448) and this compound, was loaded onto an aluminium oxide column. daneshyari.com The separation was achieved using a mobile phase system of chloroform and methanol, allowing for the collection of fractions enriched with the target alkaloids. daneshyari.com

| Stationary Phase | Mobile Phase | Application |

| Aluminium Oxide | Chloroform-Methanol (4:1) | Fractionation of an alkaloid extract from Aconitum karacolicum containing this compound. daneshyari.com |

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and speed compared to conventional column chromatography, making it a cornerstone for the fine purification of complex mixtures.

Reverse-phase flash chromatography is a preparative liquid chromatography technique that utilizes a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. biotage.com This method separates compounds based on their hydrophobicity, with more hydrophobic molecules interacting more strongly with the stationary phase and eluting later. biotage.com

This technique was evaluated as a potential method for the gram-scale purification of an extract from Aconitum karacolicum which contained this compound as a significant impurity alongside the main component, aconitine. daneshyari.comnih.govresearchgate.net The goal was to assess its efficiency in achieving high purity of the target alkaloids for potential semi-industrial scale processes. daneshyari.com

For achieving very high purity on a smaller scale, reverse-phase semi-preparative HPLC is employed. This method uses columns with a larger diameter than analytical columns, allowing for the injection and purification of milligram to gram quantities of a sample. thermofisher.com

Like flash chromatography, this technique was also assessed for its ability to separate this compound from aconitine in extracts of Aconitum karacolicum. daneshyari.comnih.govresearchgate.net The method involves using a polar mobile phase, such as a mixture of methanol and an ammonium (B1175870) acetate (B1210297) buffer, with a C8 or C18 stationary phase column. daneshyari.com The high resolving power of HPLC is crucial for separating structurally similar alkaloids.

| Technique | Stationary Phase | Mobile Phase Example | Purpose in this compound Purification |

| Reverse-Phase Flash Chromatography | C18 Silica | Water/Methanol or Water/Acetonitrile (B52724) Gradients | Evaluated for gram-scale purification of an Aconitum karacolicum extract containing this compound. daneshyari.comnih.gov |

| Reverse-Phase Semi-Preparative HPLC | Zorbax SDB-C8 | 10 mM Ammonium Acetate (pH=8.9) and Methanol Gradient | Evaluated for high-purity separation of this compound from aconitine. daneshyari.comnih.gov |

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid preparative chromatography technique that eliminates the need for a solid stationary phase, thereby preventing the irreversible adsorption of the sample. iomcworld.com Separation occurs based on the differential partitioning of solutes between two immiscible liquid phases.

CPC has been shown to be a highly effective method for purifying this compound. In a study on the alkaloids of Aconitum leucostomum, HSCCC was used to isolate this compound from a crude extract. iomcworld.com Using a two-phase solvent system composed of chloroform, methanol, and dilute hydrochloric acid, researchers were able to obtain 75 mg of this compound at 98% purity from a 250 mg sample of the crude alkaloid extract in a single run. iomcworld.com In a separate comparative study, while not focused on isolating this compound itself, the CPC technique demonstrated the highest purification yield (63%) for separating the main alkaloid, aconitine, from the same extract that also contained this compound. daneshyari.comresearchgate.net

| Technique | Solvent System | Source Material | Yield and Purity |

| HSCCC (CPC) | Chloroform-Methanol-0.2 mol/L Hydrochloric Acid (4:1.5:2) | Aconitum leucostomum crude alkaloid extract | 75 mg of this compound (98% purity) from 250 mg of crude extract. iomcworld.com |

Adsorptive Purification Using Solid-Phase Materials

The purification of this compound from crude plant extracts is frequently accomplished using adsorptive methods with various solid-phase materials. These techniques leverage the differential affinities of this compound and impurities for a stationary solid phase, enabling effective separation. Commonly employed materials include macroporous resins, silica gel, and alumina.

Macroporous resins are a popular choice for the enrichment and purification of total alkaloids, including this compound, from medicinal plants. researchgate.net The selection of the appropriate resin and the optimization of process parameters are critical for achieving high purity and recovery. For instance, in studies on the purification of alkaloids from Aconitum species, several macroporous resins such as NKA-II, D101, X-5, AB-8, S-8, HPD722, and HPD750 have been evaluated. researchgate.net Among these, the NKA-II resin demonstrated superior adsorption and desorption capacities for six different Aconitum alkaloids. researchgate.net The efficiency of this process is significantly influenced by pH. researchgate.net Dynamic adsorption and desorption experiments using a column packed with NKA-II resin can lead to a substantial increase in the total alkaloid content, from an initial 5.87% to 60.3%, with a recovery rate of 75.8%. researchgate.net Another study highlighted the effectiveness of X-5 macroporous resin, where optimal separation was achieved by adjusting the pH of the extract solution to 12.0 and using 95% ethanol at a pH of 8 as the eluant. nih.gov

Basic γ-alumina (γ-Al2O3) has also been utilized for the adsorptive purification of this compound. researchgate.net This method selectively adsorbs ballast materials from extracts, thereby increasing the mass fraction of this compound. researchgate.net When applied to chloroform, isopropanol, and ethanol extracts of Aconitum septentrionale roots, the most significant purification was observed with the ethanol extract. researchgate.net The use of γ-Al2O3 more than doubled the mass fraction of this compound in the final extract. researchgate.net

Silica gel chromatography is another fundamental technique used in the purification of this compound and its derivatives. nih.gov In the synthesis of novel this compound derivatives, for example, crude products are often purified by chromatography on silica gel using solvent systems like ethyl acetate/petroleum ether or methanol/dichloromethane. nih.gov

More recently, novel adsorbent materials like zeolitic imidazolate framework-8 (ZIF-8) have been explored for the dispersive solid-phase extraction (d-SPE) of aconitine alkaloids, including this compound, from biological samples. nih.gov This method has shown robust enrichment capabilities, with optimized parameters such as the amount of ZIF-8, extraction time, and ion concentration leading to high extraction efficiency. nih.gov

Table 1: Adsorptive Purification Methods for this compound

| Adsorbent Material | Source/Matrix | Key Parameters | Outcome | Reference |

|---|---|---|---|---|

| NKA-II Macroporous Resin | Aconiti kusnezoffii radix | pH-dependent adsorption/desorption. | Increased total alkaloid content from 5.87% to 60.3% with 75.8% recovery. | researchgate.net |

| X-5 Macroporous Resin | Aconitum species | Extract pH 12.0; Elution with 95% ethanol (pH 8). | Content of total alkaloids reached 30% with an 80% recovery rate. | nih.gov |

| Basic γ-Alumina (γ-Al2O3) | Aconitum septentrionale Koelle root extracts | Used with chloroform, isopropanol, and ethanol extracts. | More than doubled the mass fraction of this compound in the extract. | researchgate.net |

| Silica Gel | Synthetic reaction mixtures | Solvent systems: EtOAc/petroleum ether, MeOH/dichloromethane. | Purification of novel this compound derivatives. | nih.gov |

| Zeolitic Imidazolate Framework-8 (ZIF-8) | Rat plasma | d-SPE; Optimized ZIF-8 amount (15 mg), extraction time (18 min). | Robust enrichment for LC-MS/MS analysis. | nih.gov |

Recrystallization and Crystallization Optimization

Recrystallization is a crucial final step in the purification of this compound, aimed at obtaining a high-purity crystalline product. The choice of solvent or solvent system is paramount for effective crystallization, as this compound's solubility varies significantly in different solvents. It is readily soluble in acetone (B3395972) and acidic solutions, has good solubility in methanol and ethanol, but is insoluble in water and petroleum ether. nih.gov

The optimization of crystallization conditions is essential for maximizing yield and purity. For the purification of aconitine from Aconitum karacolicum, which also contains this compound, recrystallization was identified as the method of choice for large-scale purification. nih.govdaneshyari.com It is considered a safe and effective method that can prevent the degradation of the alkaloid by using aprotic solvents. nih.gov

In the synthesis of this compound derivatives, crystallization is routinely used for purification. For instance, derivatives have been successfully crystallized using solvent mixtures like ethyl acetate/petroleum ether (1/10, v/v) and methanol/water (1/10, v/v). nih.gov Another example is the crystallization of a derivative from an ethanol-dichloromethane (EtOH–CH2Cl2) mixture, which resulted in a purity of 99.8%. acs.org The synthesis of this compound hydrochloride (LH) involved repeated recrystallization from acetone to achieve a purity greater than 98%. phcog.com

Antisolvent crystallization is another technique that has been applied. This method involves dissolving the crude extract in a good solvent and then adding an antisolvent to induce precipitation of the desired compound. For example, methanol has been used as a solvent with water as the antisolvent for purifying related alkaloids. researchgate.net Optimization of this process through response surface methodology can define the ideal conditions, such as concentration, antisolvent-to-solvent ratio, temperature, and deposition time, to maximize purity. researchgate.net

Table 2: Recrystallization and Crystallization Optimization for this compound and its Derivatives

| Compound | Solvent/Solvent System | Outcome | Reference |

|---|---|---|---|

| This compound Derivative | Ethyl acetate/Petroleum ether (1/10, v/v) | Yielded pure compound. | nih.gov |

| This compound Derivative | Methanol/Water (1/10, v/v) | Yielded pure compound. | nih.gov |

| This compound Derivative (QG3030) | Ethanol–CH2Cl2 | Achieved 99.8% purity. | acs.org |

| This compound Hydrochloride (LH) | Acetone (repeated recrystallization) | Achieved >98% purity. | phcog.com |

| Aconitine (from extract containing this compound) | Aprotic solvents | Method of choice for large-scale purification, avoids degradation. | nih.gov |

| Taxanes (related alkaloid purification principle) | Methanol (solvent) and Water (antisolvent) | Effectively improves purity. | researchgate.net |

Biosynthetic Pathways and Metabolic Transformations of Lappaconitine

Enzymatic Biogenesis from Diterpene Precursors

The complex architecture of lappaconitine, a C18-diterpenoid alkaloid, originates from intricate biosynthetic pathways common to this class of natural products. These pathways begin with universal terpene precursors and involve a series of enzymatic transformations to build the characteristic polycyclic skeleton.

Diterpenoid alkaloids (DAs) are a class of natural compounds characterized by complex structures with numerous stereocenters. researchgate.net Their biosynthesis originates from the amination of natural tetracyclic or pentacyclic diterpenoids. researchgate.netmdpi.comnih.gov this compound belongs to the C18-diterpenoid alkaloid subgroup, which is formed via the demethylation at the C4 position of C19-DAs. mdpi.com

The initial steps of the biosynthetic pathway involve the universal C5 precursor, isopentenyl pyrophosphate (IPP), which is produced through the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways. rsc.org Four units of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comrsc.org GGPP undergoes cyclization reactions catalyzed by terpene synthases (TPS). A class II TPS, such as ent-copalyl diphosphate (B83284) synthase, first converts GGPP to the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). mdpi.comrsc.orgnih.gov Subsequently, a class I TPS facilitates a second cyclization of ent-CPP to form the tetracyclic diterpene scaffold. nih.gov

Among the various tetracyclic diterpene skeletons, ent-atisane and ent-kaurene (B36324) are the two types that can serve as precursors for DA biosynthesis. mdpi.com The majority of diterpenoid alkaloid scaffolds, however, are believed to arise primarily from ent-atiserene. nih.gov The conversion of ent-CPP to ent-atiserene is catalyzed by a class I TPS. nih.gov The discovery of dedicated ent-atiserene synthases has highlighted this as a key branching point in the biosynthesis of diterpenoid natural products. nih.gov Following the formation of the ent-atiserene scaffold, a series of oxidative modifications are carried out by enzymes, such as cytochrome P450s, which prepare the molecule for the incorporation of a nitrogen atom. nih.govmsu.edu This amination reaction, often involving β-aminoethanol or similar units, leads to the formation of the characteristic heterocyclic system of diterpenoid alkaloids. researchgate.netnih.gov

In Vivo Metabolic Fate and Derivative Formation

A primary metabolic pathway for this compound is N-deacetylation. rsc.orgaurorabiomed.com This reaction involves the hydrolysis of the amide bond in the C4 acetamidobenzoate side chain. aurorabiomed.com This process leads to the formation of N-deacetylthis compound, which is considered a key active metabolite. rsc.orgresearchgate.net It has been proposed that this compound itself may not act directly on the central nervous system, but is first converted in vivo to N-deacetylthis compound. rsc.org The biological activity of administered this compound can, therefore, be considered a sum of the effects of both the parent compound and this active metabolite. rsc.org Studies have shown that as this compound concentration decreases over time, the concentration of N-deacetylthis compound increases correspondingly due to this metabolic conversion. rsc.org

O-demethylation is another significant route in the metabolism of this compound. rsc.orgmdpi.comnih.gov This process, mediated by cytochrome P450 enzymes, involves the removal of methyl groups from the methoxy (B1213986) substituents on the aconitane (B1242193) core. vulcanchem.com In vitro studies with human and rat liver microsomes have identified several O-demethylated metabolites. rsc.org The primary sites for this reaction result in the formation of 16-O-demethyl-, 14-O-demethyl-, and 1-O-demethyl-lappaconitine. rsc.org Further metabolism can occur, leading to metabolites that are both N-deacetylated and O-demethylated, such as 16-O-demethyl-deacetylthis compound, which has been identified as a major metabolite in rats. rsc.orgresearchgate.net

Hydroxylation represents a third major metabolic pathway for this compound. rsc.orgchembk.commdpi.comnih.gov This oxidative reaction introduces a hydroxyl group onto the this compound structure, increasing its polarity and facilitating excretion. rsc.org In studies with rats, 5′-OH-lappaconitine was identified as a major metabolite resulting from this pathway. rsc.orgresearchgate.net Similar to other metabolic reactions, hydroxylation can occur in combination with N-deacetylation and O-demethylation, leading to a diverse array of more polar, secondary metabolites. rsc.org

Identification of Key Metabolites

The biotransformation of this compound in the body is extensive, leading to the formation of numerous metabolites. rsc.org Research using both human and rat liver microsomes, as well as in vivo studies in rats, has elucidated the primary metabolic pathways, which include N-deacetylation, O-demethylation, and hydroxylation. rsc.orgnih.govmdpi.com To a lesser degree, N-deethylation and hydrolysis also contribute to its metabolism. rsc.org The liver is the principal organ for these transformations, although metabolic activity in the stomach and intestines has also been noted. rsc.org The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP3A4 and CYP3A5, plays a major role in the oxidative metabolism of this compound. rsc.orgvulcanchem.comcjnmcpu.com Minor contributions from CYP2C8, CYP2C9, and CYP2D6 have also been reported. rsc.orgcjnmcpu.com

Detailed research findings have led to the identification and characterization of several key metabolites:

O-demethylated Metabolites: The removal of methyl groups from the methoxy substituents on the aconitane core is a significant metabolic route. rsc.org Studies using liver microsomes have shown that O-demethylation occurs at several positions, with the observed order of formation being 16-O-demethyl- > 14-O-demethyl- > 1-O-demethyl-lappaconitine. rsc.org 16-O-demethylthis compound, in particular, has been highlighted as one of the main metabolic products. mdpi.comresearchgate.net

Hydroxylated Metabolites: Hydroxylation represents another primary pathway in this compound metabolism. rsc.orgmdpi.com In studies on rats, 5′-OH-lappaconitine was identified as a major metabolite. rsc.org

Combined Transformation Metabolites: Subsequent metabolism of initial products leads to metabolites formed through a combination of pathways. rsc.org For instance, 16-O-demethyl-deacetylthis compound, a product of both O-demethylation and N-deacetylation, has been identified as a major metabolite in rats. rsc.org

Other In Vitro Identified Metabolites: Microsomal studies have identified other metabolites, including N-desethyl this compound, resulting from CYP3A4-mediated oxidative metabolism. vulcanchem.com Further in vitro analysis has characterized metabolites by their molecular formulas, such as M1 (C₃₀H₄₀N₂O₈) from demethylation at the C1 position, M2 (C₃₀H₃₈N₂O₇) from de-ethylation and hydroxylation, and M3 (C₂₈H₃₆N₂O₆) resulting from the cleavage of the acetamidobenzoyl group. vulcanchem.com

One study using high-performance liquid chromatography successfully characterized a total of 18 metabolites in rats, comprising 10 phase I metabolites and 8 phase II metabolites, the latter consisting of glucuronide and sulfate (B86663) conjugates. researchgate.net The extensive metabolism of this compound results in a greater number of metabolites compared to other Aconitum alkaloids like aconitine (B1665448), mesaconitine, and hypaconitine. rsc.org

Key this compound Metabolites

| Metabolite Name | Metabolic Reaction | Key Enzymes Involved | Reference |

| N-deacetylthis compound (DAL) | N-deacetylation (Hydrolysis) | Not specified | rsc.org, researchgate.net |

| 16-O-demethylthis compound | O-demethylation | CYP3A4/5 (major), CYP2C8/9, CYP2D6 (minor) | rsc.org, mdpi.com |

| 14-O-demethylthis compound | O-demethylation | CYP3A4/5 (major), CYP2C8/9, CYP2D6 (minor) | rsc.org |

| 1-O-demethylthis compound | O-demethylation | CYP3A4/5 (major), CYP2C8/9, CYP2D6 (minor) | rsc.org |

| 5′-OH-lappaconitine | Hydroxylation | CYP3A4/5 (major), CYP2C8/9, CYP2D6 (minor) | rsc.org |

| 16-O-demethyl-deacetylthis compound | O-demethylation & N-deacetylation | Not specified | rsc.org |

| N-desethyl this compound | N-deethylation | CYP3A4 | vulcanchem.com |

| M2 (C₃₀H₃₈N₂O₇) | De-ethylation & Hydroxylation | CYP3A4 | vulcanchem.com |

| M3 (C₂₈H₃₆N₂O₆) | Cleavage of acetamidobenzoyl group | Not specified | vulcanchem.com |

Pharmacological Activity Profiles and Molecular Mechanisms of Action

Analgesic Activity: Mechanistic Elucidation

The analgesic properties of Lappaconitine, a C18-diterpenoid alkaloid, are attributed to a multifaceted mechanism of action primarily involving the modulation of ion channels and engagement with endogenous pain-relief pathways. nih.gov Detailed investigations have revealed that its effects are not mediated by a single molecular target but rather through a synergistic interaction with key components of the nervous system responsible for pain signaling.

Modulation of Voltage-Gated Sodium Channels (VGSCs)

A primary mechanism underlying this compound's analgesic effect is its action as a blocker of voltage-gated sodium channels (VGSCs). nih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons involved in transmitting pain signals. researchgate.net By inhibiting the influx of sodium ions, this compound effectively dampens neuronal excitability. nih.gov

Research has demonstrated that this compound's analgesic activity can be explained by its inhibitory action on several subtypes of VGSCs, including NaV1.3, NaV1.4, NaV1.5, NaV1.7, and NaV1.8. researchgate.netmdpi.com The NaV1.7 subtype, in particular, is a well-validated target for analgesia, as it is predominantly distributed in the nervous system and plays a critical role in pain signaling. researchgate.netnih.gov

This compound inhibits the NaV1.7 channel in a voltage-dependent manner. nih.govbohrium.com Studies using human embryonic kidney (HEK293) cells stably expressing the NaV1.7 channel reported an IC50 value of 27.67 µmol/L when the cell was clamped at -70 mV. nih.govbohrium.comnih.gov The inhibition of NaV1.7 by this compound is characterized by a slow onset and irreversibility, a distinct feature when compared to the rapid and reversible inhibition by common local anesthetics like tetracaine (B1683103) and bupivacaine. bohrium.comnih.gov This slow and irreversible action may contribute to its longer effective time in pain control. nih.govbohrium.com

In addition to its effects on neuronal channels, this compound has been shown to irreversibly block the cardiac sodium channel subtype NaV1.5 (also known as hH1). researchgate.netnih.gov This action is consistent with the compound's known antiarrhythmic properties. researchgate.net

| NaV Subtype | Reported IC50 Value | Cell Type | Holding Potential | Key Characteristics of Inhibition |

|---|---|---|---|---|

| NaV1.7 | 27.67 (15.68–39.66) µmol/L | HEK293 | -70 mV | Voltage-dependent, slow onset, irreversible |

The interaction of this compound with different states of the sodium channel is distinct from that of typical local anesthetics. Unlike agents that preferentially bind to and stabilize the inactivated state of the channel, this compound shows a different profile. bohrium.comnih.gov Research indicates that this compound has little effect on resting or inactivated channels. researchgate.netnih.gov Instead, it appears to bind almost exclusively to the open state of the channel. researchgate.netnih.gov

One study on the NaV1.5 channel noted that the inhibitory effect of this compound was more potent on a channel in its open state compared to its inactivated and resting states. researchgate.netnih.gov Furthermore, unlike tetracaine and bupivacaine, this compound does not appear to affect the voltage-dependent activation or inactivation kinetics of the NaV1.7 channel. nih.govbohrium.comnih.gov This suggests that this compound inhibits NaV1.7 channels in a manner different from traditional local anesthetics, which often enhance channel inactivation. bohrium.com

Engagement with Endogenous Opioid Systems

Beyond direct channel blockade, this compound's analgesic effects are significantly mediated through its interaction with the body's own pain-modulating systems, specifically the endogenous opioid system. nih.gov This mechanism does not involve direct binding to opioid receptors in the manner of morphine but rather stimulates the release of endogenous opioid peptides. nih.gov

A key finding in understanding this compound's mechanism is its ability to stimulate the expression of Dynorphin (B1627789) A in the spinal cord. nih.govnih.gov Dynorphin A is an endogenous opioid peptide that plays a role in pain modulation. arizona.edu Crucially, this stimulation occurs specifically in spinal microglia, which are the primary immune cells of the central nervous system. nih.gov this compound treatment was shown to increase spinal Dynorphin A expression in neuropathic rat models and in primary cultures of microglia, but not in neurons or astrocytes. nih.gov This targeted action on microglia highlights a specific neuroimmune pathway involved in its analgesic effect. nih.gov The anti-hypersensitivity effects of this compound in chronic pain models are directly linked to this stimulation of microglial Dynorphin A. nih.gov

The release of Dynorphin A from spinal microglia subsequently leads to the activation of kappa-opioid receptors (KORs). nih.govnih.gov Dynorphin is the primary endogenous ligand for the KOR. wikipedia.org The activation of KORs on postsynaptic membrane neurons is a critical step that induces analgesia. nih.gov The KOR system is widely recognized for its role in modulating pain, and its activation can produce strong analgesic effects without the abuse potential associated with mu-opioid receptor agonists like morphine. nih.govnih.gov Therefore, this compound leverages this endogenous pathway, initiating a cascade that begins with microglial stimulation and culminates in KOR-mediated analgesia. nih.govnih.gov

Influence on Gene Expression (POMC, PENK, MOR)

This compound's analgesic effects appear to be linked to its ability to modulate the endogenous opioid system through the regulation of specific gene expression. Research has shown that this compound can influence the expression of the preproenkephalin gene (PENK). A 2018 study by Wang and colleagues demonstrated that this compound treatment significantly increased the expression of genes for preproenkephalin and the resulting peptide, dynorphin A, in the spinal cord of rats with neuropathic pain. This upregulation of an endogenous opioid peptide is believed to contribute to its pain-relieving effects.

However, the direct influence of this compound on the gene expression of proopiomelanocortin (POMC) and the mu-opioid receptor (MOR) is not yet well-characterized in the available scientific literature. While the endogenous opioid system is a known target, the specific regulatory effects of this compound on POMC and MOR gene transcription remain an area for further investigation.

Interaction with Purinergic Receptors (P2X3) in Dorsal Root Ganglion Neurons

A significant mechanism underlying this compound's analgesic activity is its interaction with purinergic P2X3 receptors located on dorsal root ganglion (DRG) neurons. nih.govnih.gov These receptors are ATP-gated ion channels that play a crucial role in nociceptive signaling.

In models of chronic constriction injury-induced neuropathic pain, this compound has been shown to reverse the upregulation of P2X3 receptor expression in DRG neurons. nih.gov This downregulation of receptor expression is a key component of its analgesic effect. nih.gov Furthermore, electrophysiological studies using whole-cell patch-clamp techniques have revealed that this compound can inhibit the inward currents in DRG neurons that are induced by ATP and the P2X3 receptor agonist α,β-meATP. nih.gov This indicates that this compound not only reduces the number of P2X3 receptors but also decreases their sensitivity to pain-inducing stimuli. nih.govmdpi.com The analgesic effect of this compound is significantly diminished when P2X3 receptor expression is knocked down, confirming the importance of this pathway. nih.gov

| Model System | Method | Key Findings | Reference |

| Chronic Constriction Injury (CCI) Rats | Immunohistochemistry, Western Blotting | This compound reversed the CCI-induced upregulation of P2X3 receptor expression in DRG neurons. | nih.gov |

| Acutely Dissociated Rat DRG Neurons | Whole-cell Patch-clamp | This compound inhibited inward currents induced by ATP and α,β-meATP. | nih.gov |

| CCI Rats with P2X3 Antisense Oligonucleotide | Behavioral Testing | Downregulation of P2X3 receptors attenuated the analgesic effect of this compound. | nih.gov |

Neurotransmitter System Involvement (Norepinephrine, 5-Hydroxytryptamine)

The central nervous system's descending inhibitory pathways, which involve the neurotransmitters norepinephrine (B1679862) and 5-hydroxytryptamine (serotonin), play a role in the antinociceptive action of this compound. nih.govfrontiersin.org Studies have indicated that the analgesic effects of systemically administered this compound are mediated by these central noradrenergic and serotonergic systems. frontiersin.orgmssm.edu

The antinociceptive activity of this compound is significantly reduced by the depletion of norepinephrine or damage to serotonergic neurons in the central nervous system. nih.govfrontiersin.org Further research using specific receptor antagonists has suggested that these effects are mediated by β-adrenoceptors and 5-HT2 receptors in the brain, and by α-adrenoceptors and 5-HT1 receptors in the spinal cord. frontiersin.orgmssm.edu This suggests that this compound's mechanism involves the activation of these descending pathways, which in turn inhibit pain signal transmission at the spinal level.

Exploration of Other Ion Channel Interactions (Potassium, Calcium)

While the primary ion channel target of this compound is the voltage-gated sodium channel, some research has explored its potential interactions with potassium and calcium channels, though these effects are less well-defined. mdpi.com

In Vitro and In Vivo Model Systems for Efficacy Evaluation

The efficacy of this compound has been evaluated in a variety of in vitro and in vivo model systems, which have been crucial in elucidating its pharmacological properties. nih.govnih.gov

In vivo models have been instrumental in demonstrating its analgesic and anti-inflammatory effects. These include:

Inflammatory Pain Models: Such as formalin-induced inflammation, carrageenan-induced paw edema, and complete Freund's adjuvant (CFA)-induced inflammatory pain in rats. mdpi.comnih.govresearchgate.net

Neuropathic Pain Models: The chronic constriction injury (CCI) model in rats has been used to study its effects on neuropathic pain and its interaction with P2X3 receptors. nih.govnih.gov

Acute Lung Injury (ALI) Models: Lipopolysaccharide (LPS)-induced ALI in mice has been used to evaluate the anti-inflammatory efficacy of this compound derivatives.

In vitro models have allowed for the investigation of the cellular and molecular mechanisms of this compound. These include:

Cell Lines: The RAW264.7 macrophage cell line is commonly used to study the anti-inflammatory effects of this compound and its derivatives, particularly their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in response to LPS stimulation.

Primary Cell Cultures: Acutely dissociated dorsal root ganglion (DRG) neurons from rats have been used for electrophysiological studies to examine the direct effects of this compound on ion channels. nih.govnih.gov

Anti-inflammatory Activity: Cellular and Molecular Basis

Effects on Inflammatory Mediators and Pathways

This compound demonstrates significant anti-inflammatory activity by modulating the production of key inflammatory mediators and interfering with major inflammatory signaling pathways. nih.gov Its anti-inflammatory mechanism is associated with its effects on cyclooxygenase-2 (COX-2), various cytokines, and the NF-κB and MAPK signaling pathways. nih.gov

Research has shown that this compound can effectively reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while also affecting the levels of the anti-inflammatory cytokine IL-10 in a rat model of spinal cord injury. nih.gov In LPS-stimulated RAW264.7 macrophages, this compound and its derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

The underlying mechanism for these effects involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By inhibiting these pathways, this compound effectively downregulates the expression of genes that encode pro-inflammatory proteins, thereby exerting its anti-inflammatory effects.

| Inflammatory Mediator/Pathway | Effect of this compound/Derivatives | Model System | Reference |

| Cyclooxygenase-2 (COX-2) | Associated with its anti-inflammatory mechanism | Inflammatory models | nih.gov |

| Interleukin-1β (IL-1β) | Reduced expression | Rat spinal cord injury model | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reduced expression/generation | Rat spinal cord injury model, LPS-stimulated RAW264.7 cells | nih.gov |

| Interleukin-10 (IL-10) | Reduced expression | Rat spinal cord injury model | nih.gov |

| Nitric Oxide (NO) | Inhibited production | LPS-stimulated RAW264.7 cells | |

| Prostaglandin E2 (PGE2) | Inhibited production | LPS-stimulated RAW264.7 cells | |

| NF-κB Signaling Pathway | Suppressed | LPS-stimulated RAW264.7 cells | |

| MAPK Signaling Pathway | Suppressed | LPS-stimulated RAW264.7 cells |

Investigation in In Vitro Cellular Models (e.g., RAW 264.7 cells)

This compound and its derivatives have been investigated for their anti-inflammatory potential using in vitro cellular models, particularly the murine macrophage cell line RAW 264.7. mdpi.com In these models, inflammation is typically induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.com The response of the cells to this compound is then measured by assessing the production of key inflammatory mediators.

Studies have shown that certain derivatives of this compound can significantly inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. mdpi.comnih.gov For instance, one derivative, designated as compound A4, demonstrated potent inhibition of NO production with an IC₅₀ value of 12.91 μmol/L. nih.gov This compound also reduced the levels of other pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2), in a concentration-dependent manner. nih.gov The inhibitory effects on these mediators are linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.govbohrium.com The anti-inflammatory mechanism of these derivatives is associated with the suppression of the NF-κB and MAPK signaling pathways, which are critical in regulating the inflammatory response. nih.govsemanticscholar.org Notably, these anti-inflammatory effects were observed at concentrations that showed no significant cytotoxicity to the RAW 264.7 cells. nih.gov

Pre-clinical In Vivo Inflammation Models (e.g., Edema Assays)

The anti-inflammatory activity of this compound has been substantiated in various pre-clinical in vivo models of inflammation. Edema assays, which measure fluid accumulation as a hallmark of acute inflammation, are commonly employed. This compound has demonstrated efficacy in reducing swelling in several such models. lktlabs.com

Specifically, it has been shown to significantly suppress xylene-induced ear edema in mice and carrageenan-induced paw edema in rats. researchgate.netchinaphar.comnih.gov Another model where this compound showed inhibitory effects is the egg albumen-induced paw edema in rats. researchgate.netnih.gov The anti-inflammatory effects observed in these animal models are attributed to the compound's ability to inhibit the increase in capillary permeability, a key event in the inflammatory process. chinaphar.com Research suggests that these anti-inflammatory actions are not dependent on the stimulation of the pituitary-adrenal axis. chinaphar.com Furthermore, in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound hydrobromide was found to significantly inhibit the inflammatory and pain responses. nih.gov

Anti-tumor Activity: Cytotoxic Mechanisms

In Vitro Inhibitory Effects on Tumor Cell Lines

This compound and its salts, such as this compound sulfate (B86663) (LS) and this compound hydrochloride (LH), have demonstrated cytotoxic effects against a variety of human tumor cell lines in vitro. Research has documented the dose-dependent inhibitory activity of these compounds on the proliferation of cancer cells.

For example, this compound has been shown to inhibit the growth of human non-small cell lung cancer (A549) cells. nih.govrsc.org Its derivatives have also exhibited inhibitory effects against human prostate cancer (PC-3) and human gastric adenocarcinoma (SGC-7901) cell lines. rsc.org Furthermore, salts of this compound have been studied extensively. This compound sulfate (LS) has shown inhibitory effects on human hepatocellular carcinoma (HepG2), human cervical cancer (HeLa), and colon cancer (HT-29) cells. mdpi.comresearchgate.netnih.gov Similarly, this compound hydrochloride (LH) has been found to be effective against HepG2 and human colon cancer (HCT-116) cells. phcog.comresearchgate.netnih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound salts on various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ Value (48h) | Reference |

|---|---|---|---|---|

| This compound Sulfate (LS) | HepG2 | Hepatocellular Carcinoma | 360 µg/mL | mdpi.com |

| This compound Sulfate (LS) | HeLa | Cervical Cancer | 571 ± 0.42 µg/mL | mdpi.com |

| This compound Hydrochloride (LH) | HepG2 | Hepatocellular Carcinoma | 372.7 ± 0.342 µg/mL | phcog.com |

Induction of Cell Cycle Arrest and Apoptosis

A key mechanism underlying the anti-tumor activity of this compound and its derivatives is the induction of cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Studies using flow cytometry have revealed that this compound can arrest the cell cycle at different phases depending on the specific salt and cell line. For instance, this compound and its sulfate salt have been reported to cause G0/G1 phase arrest in A549 lung cancer cells and HepG2 liver cancer cells. nih.govkarger.comnih.gov This arrest prevents the cells from proceeding to the S phase, thereby inhibiting DNA replication and proliferation. nih.gov In contrast, this compound hydrochloride has been shown to induce S phase arrest in HepG2 and HCT-116 colon cancer cells, preventing cells from entering the G2/M phase. phcog.comnih.gov

In addition to cell cycle arrest, these compounds are potent inducers of apoptosis. karger.com This is evidenced by morphological changes in the cells and confirmed by assays such as Annexin V-FITC/PI double staining. karger.com The apoptotic process is often mediated through the mitochondrial pathway, involving the activation of caspases, such as caspase-3 and caspase-9. phcog.comnih.gov

Regulation of Cell Cycle Proteins (CDK4, CDK6)

The progression of the cell cycle is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). The inhibitory effect of this compound derivatives on the cell cycle is linked to the modulation of these regulatory proteins.

Specifically, research on a derivative of this compound, referred to as compound 14, demonstrated its ability to induce cell cycle arrest at the G0/G1 phase in SW480 colon cancer cells by downregulating the expression of CDK4 and CDK6. researchgate.net These kinases, in complex with D-type cyclins, play a crucial role in the G1 to S phase transition. By inhibiting CDK4 and CDK6, the derivative effectively halts the cell cycle, leading to the observed anti-proliferative effects. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage at high levels but also act as important signaling molecules. youtube.com The anti-tumor mechanism of this compound appears to involve the modulation of intracellular ROS levels, although the specific effect can vary.

In studies involving human hepatocellular carcinoma HepG2 cells, this compound sulfate (LS) was found to induce an accumulation of ROS. karger.comnih.gov This increase in oxidative stress contributes to the loss of mitochondrial membrane potential and triggers the mitochondrial-mediated apoptotic pathway. karger.comnih.gov Similarly, this compound hydrochloride (LH) was shown to promote ROS accumulation in HCT-116 colon cancer cells, which also activated the mitochondrial and MAPK pathways leading to apoptosis. nih.gov

Conversely, a different study on a specific this compound derivative (compound 14) found that it reduced ROS production in SW480 cells as part of its mechanism of action. researchgate.net This suggests that the effect of this compound-related compounds on ROS can be context-dependent, potentially varying based on the specific chemical structure, cell type, and concentration.

Anti-arrhythmic Activity: Electrophysiological Underpinnings

This compound is recognized for its Class I anti-arrhythmic properties, which are primarily based on its ability to modulate cardiac ion channels. nih.govnih.gov Its action is linked to the blockade of voltage-gated sodium channels, which subsequently inhibits the rate of depolarization, thereby slowing and reducing the excitability of the cardiac conduction system. thieme-connect.com

The principal anti-arrhythmic mechanism of this compound involves the blockade of cardiac sodium channels. nih.gov Specifically, it has been shown to be an inhibitor of the human heart sodium channel NaV1.5. patsnap.com Studies indicate that this compound irreversibly blocks open human heart Na+ channels, an action consistent with its classification as a Class I anti-arrhythmic agent. nih.govmdpi.com The inhibitory effect on NaV1.5 is reported to be more potent when the channel is in its open state compared to its inactivated or resting states. mdpi.com

While the primary anti-arrhythmic action of the parent compound, this compound, is attributed to sodium channel blockade, emerging research on its derivatives has pointed to additional mechanisms. Studies on novel this compound-benzodiazepine hybrids have shown that their mechanism of action includes the blockade of beta-adrenergic receptors. nih.gov This blockade was demonstrated to lead to a pronounced anti-arrhythmic effect in an epinephrine-induced arrhythmia model, suggesting that these new derivatives could function as selective anti-arrhythmics through their influence on cardiomyocyte adrenoceptors. nih.gov

The anti-arrhythmic potential of this compound and its derivatives has been evaluated in several pre-clinical animal models. These models are designed to induce cardiac arrhythmias through various pharmacological agents, allowing for the assessment of a compound's efficacy in preventing or terminating the arrhythmia.

Commonly used models include those induced by aconitine (B1665448), calcium chloride, and epinephrine. nih.govnih.gov In the aconitine-induced arrhythmia model, which is characteristic for Class I anti-arrhythmic drugs, this compound and its metabolite N-deacetylthis compound have demonstrated effectiveness. nih.govamazonaws.comsquarespace.com Studies have also utilized guinea pig models where preincubation with this compound prevented arrhythmias induced by both aconitine and ouabain. amazonaws.com

The effectiveness of this compound and its derivatives can vary depending on the specific arrhythmogenic agent used in the model, as shown in the table below.

| Model | Agent | Outcome |

| Aconitine-induced arrhythmia | This compound / N-deacetylthis compound | Effective in preventing and terminating arrhythmia. nih.govamazonaws.comsquarespace.com |

| Barium chloride-induced arrhythmia | N-deacetylthis compound | Showed anti-arrhythmic activity. nih.gov |

| Calcium chloride-induced arrhythmia | This compound derivatives (halogenated) | Exhibited anti-arrhythmic activity. nih.gov |

| Calcium chloride-induced arrhythmia | N-deacetylthis compound / this compound-benzodiazepine hybrids | Did not eliminate arrhythmia. nih.govnih.govsquarespace.com |

| Epinephrine-induced arrhythmia | This compound derivatives (halogenated, benzodiazepine (B76468) hybrids) | Exhibited anti-arrhythmic activity. nih.govnih.gov |

| Epinephrine-induced arrhythmia | N-deacetylthis compound | Did not eliminate arrhythmia. nih.gov |

| Reperfusion ventricular fibrillation | N-deacetylthis compound | Not effective. squarespace.com |

These pre-clinical studies are crucial for elucidating the specific anti-arrhythmic profile of this compound and guiding the development of new derivatives with potentially improved efficacy.

Anti-epileptic Activity: Emerging Research Areas

The investigation into the anti-epileptic properties of this compound is an emerging field of research, with several studies highlighting its potential as an anticonvulsant agent. lktlabs.comnih.gov The current body of research, though limited, suggests that this compound may exert its effects by modulating neuronal excitability. nih.gov

In in vitro studies using rat hippocampal slices, this compound has been shown to inhibit the excitability of hippocampal pyramidal cells and decrease the duration of epileptiform bursts. nih.govlktlabs.com This inhibitory action appears to be frequency-dependent, meaning its effect is more pronounced with increased frequency of electrical stimulation. nih.gov This characteristic is particularly relevant for epilepsy, as it suggests that this compound might selectively target the aberrant, high-frequency neuronal activity that occurs during a seizure, while having less effect on normal neuronal function. nih.gov

Experiments where epileptiform activity was induced by agents like bicuculline (B1666979) have demonstrated that this compound can selectively reduce epileptiform afterdischarges and the duration of bursts, without suppressing normal neuronal activity. nih.gov These findings support the hypothesis that this compound possesses anticonvulsive potential, primarily by suppressing the spread of seizure activity. nih.govnih.gov While these initial findings are promising, further research is necessary to fully elucidate the precise molecular mechanisms underlying this compound's anti-epileptic effects. nih.gov

Chemical Synthesis, Structural Modification, and Structure Activity Relationships Sar

Synthesis of Lappaconitine Derivatives

The inherent toxicity of this compound has driven efforts to synthesize derivatives with improved safety profiles and enhanced pharmacological activities. nih.govacs.org The primary focus of these derivatization efforts has been on the benzene (B151609) ring at the C-4 position, the N-20 and N-2' nitrogen atoms, and the hydroxyl groups. nih.govresearchgate.net

Strategies for Chemical Modification

Several strategies have been employed to modify the structure of this compound, aiming to create derivatives with more favorable properties.

Modifications at the C4 acetylaminobenzoate side chain have been a key strategy in developing new this compound derivatives. nih.govaurorabiomed.com Researchers have synthesized two main series of derivatives: amides and sulfonamides. aurorabiomed.com The synthesis typically begins with the hydrolysis of this compound under acidic conditions to produce N-deacetylated this compound with a high yield. nih.gov This intermediate is then reacted with various reagents to introduce different functional groups. nih.gov

Studies have shown that the introduction of a phenyl substituent on the side chain at the C4 position can significantly reduce the toxicity of this compound. aurorabiomed.com For instance, two derivatives, compounds 16 and 18, were synthesized and their LD50 was found to exceed 100 mg/kg, indicating a substantial decrease in toxicity. aurorabiomed.com This suggests that the toxicity and analgesic effects of diterpenoid alkaloids may operate through different mechanisms and can be separated through rational structural modifications. aurorabiomed.com Further research has led to the identification of six lead compounds (35, 36, 39, 49, 70, and 89) that exhibit analgesic activity comparable to this compound but with markedly reduced toxicity. aurorabiomed.com The therapeutic index of these compounds was 14 to 30 times higher than that of the parent compound. aurorabiomed.com

The N-20 position of the heterocyclic nitrogen atom has been another target for structural modification. A series of novel this compound derivatives with various substituents at this position have been designed and synthesized to explore their anti-inflammatory potential. nih.gov One study reported the synthesis of N(20)-deethylthis compound derivatives bearing hydrophilic substituents at the heterocyclic nitrogen atom. nsc.ru These modifications aim to alter the physicochemical properties of the molecule and potentially discover more potent drugs with lower toxicity. nih.gov

The anti-inflammatory activity of these N-20 modified derivatives was evaluated, and it was found that replacing the benzene ring with an electron-donating group could enhance their anti-inflammatory efficacy. nih.gov Specifically, compound A4 demonstrated the most potent inhibitory activity against nitric oxide production and was found to exert its anti-inflammatory effect by suppressing NF-κB and MAPK signaling pathways. nih.gov

A two-step transformation involving the oxidative cleavage of the vicinal diol in this compound has been utilized to create novel derivatives. nih.govacs.org This process typically uses a hypervalent iodine reagent, such as PhI(OAc)₂, followed by strong alkaline hydrolysis. nih.govacs.org This method has yielded new and unanticipated compounds, with their structures confirmed through spectroscopic methods and X-ray crystallography. nih.gov

One notable derivative, designated QG3030, was produced through this method and demonstrated enhanced osteogenic differentiation of human mesenchymal stem cells. nih.gov The initial exploration of this oxidative cleavage utilized Pb(OAc)₄, but this reagent was deemed unsuitable for large-scale reactions due to its high toxicity and the production of toxic byproducts. acs.org The use of the metal-free oxidizing agent PhI(OAc)₂ proved to be a more favorable alternative, resulting in an improved total yield and a better ratio of the desired product. acs.org

Molecular hybridization is a widely used strategy in medicinal chemistry to improve the pharmacological efficacy and reduce the adverse effects of drugs. researchgate.netpatsnap.com This approach has been applied to this compound, combining its structure with other pharmacologically active motifs.

NSAIDs: this compound has been hybridized with classical nonsteroidal anti-inflammatory drugs (NSAIDs) to create novel anti-inflammatory lead compounds. researchgate.netmdpi.com In one study, 25 such hybrid derivatives were synthesized. researchgate.net Among these, a this compound derivative, 1e, showed the strongest inhibition of lipopolysaccharide-induced nitric oxide production with minimal cytotoxicity. researchgate.net Molecular docking studies suggested that compound 1e forms a stable complex with cyclooxygenase-2 (COX-2). researchgate.netmdpi.com The synthesis of these hybrids often involves the acid hydrolysis of this compound to obtain a precursor, which is then combined with various NSAIDs. mdpi.com

1,5-Benzodiazepines: Hybrid molecules containing both this compound and 3H-1,5-benzodiazepine fragments have been synthesized. mdpi.comnih.gov The key step in this synthesis is the formation of 5′-alkynone-lappaconitines in situ through an acyl Sonogashira coupling of 5′-ethynylthis compound, followed by cyclocondensation with o-phenylenediamine. mdpi.comnih.gov These hybrid compounds exhibited low toxicity and significant analgesic activity. mdpi.comnih.gov One derivative, compound 34a, showed notable analgesic effects in both acetic acid-induced writhing and hot plate tests. mdpi.com

Pyrimidine (B1678525) Motifs: this compound has been hybridized with pyrimidine motifs to create new compounds with potential antinociceptive properties. mdpi.commdpi.comresearcher.life One synthetic route involves converting this compound to 1-ethynyl-lappaconitine, followed by Sonogashira cross-coupling and cyclocondensation sequences. mdpi.comresearcher.life Another method utilizes a palladium-catalyzed carbonylative Sonogashira reaction of 5′-iodothis compound with aryl acetylene (B1199291) and Mo(CO)₆ as a carbon monoxide source, followed by cyclocondensation with amidines. mdpi.comresearcher.life The resulting this compound-pyrimidine hybrids demonstrated high activity in experimental pain models, with the activity being dependent on the substituents at the 2 and 6 positions of the pyrimidine ring. mdpi.comnih.gov

Synthesis of Specific Derivative Classes

The synthesis of specific classes of this compound derivatives has been a major focus of research, leading to compounds with tailored properties. The primary classes that have been extensively studied include amide and sulfonamide derivatives, N-20 substituted derivatives, and various molecular hybrids. These synthetic efforts have provided valuable insights into the structure-activity relationships of this compound and have paved the way for the development of new therapeutic agents.

| Derivative Class | Modification Site | Key Synthetic Strategy | Notable Findings | References |

| Amides and Sulfonamides | C4 Acetylaminobenzoate Side Chain | Hydrolysis to N-deacetylated this compound followed by amidation or sulfonamidation. | Reduced toxicity with comparable analgesic activity. Phenyl substitution is key. | nih.gov, aurorabiomed.com |

| N-20 Substituted Derivatives | N-20 Heterocyclic Nitrogen Atom | Substitution with various functional groups, including hydrophilic substituents. | Enhanced anti-inflammatory activity, particularly with electron-donating groups. | nsc.ru, nih.gov |

| Vicinal Diol Cleavage Products | Core Structure | Oxidative cleavage of the vicinal diol using reagents like PhI(OAc)₂. | Creation of novel structures with unique biological activities, such as osteogenic effects. | nih.gov, acs.org, acs.org |

| NSAID Hybrids | C4 Side Chain | Molecular hybridization with NSAIDs via a precursor from acid hydrolysis. | Potent anti-inflammatory activity through COX-2 inhibition. | mdpi.com, researchgate.net |

| 1,5-Benzodiazepine Hybrids | C-5' Position | Acyl Sonogashira coupling followed by cyclocondensation. | Low toxicity and significant analgesic activity. | mdpi.com, mdpi.com, nih.gov |

| Pyrimidine Hybrids | Anthranilic Acid Moiety | Sonogashira cross-coupling and cyclocondensation or carbonylative Sonogashira reaction. | High antinociceptive activity dependent on pyrimidine ring substituents. | mdpi.com, mdpi.com, researcher.life, nih.gov |

Amide and Sulfonamide Derivatives

A significant area of research has been the synthesis of amide and sulfonamide derivatives of this compound, primarily by modifying the C4 acetylaminobenzoate side chain. nih.govbohrium.com The general synthetic route involves the hydrolysis of this compound under acidic conditions to yield N-deacetylthis compound (DAL), which is then reacted with various acyl chlorides or sulfonyl chlorides to produce the corresponding amide or sulfonamide derivatives. nih.gov

Amide Derivatives: Studies on phenyl-substituted amide derivatives have revealed that the position of the substituent on the phenyl group significantly influences analgesic activity. Para-substitution generally results in superior activity compared to ortho or meta-substitution. nih.gov Furthermore, electron-donating groups, such as alkoxy or N,N-dimethylamino groups, at the para position tend to enhance the inhibitory effect. nih.gov In contrast, alkyl-substituted amide derivatives often exhibit high toxicity, while heterocyclic-substituted derivatives show lower inhibition rates. bohrium.com

Sulfonamide Derivatives: The structure-activity relationship (SAR) for phenyl-substituted sulfonamide derivatives differs from that of the amide series. nih.govbohrium.com The position of the substituent on the phenyl group has a more pronounced impact on the inhibition rate than its electronic properties. nih.gov Generally, sulfonamide derivatives have demonstrated lower toxicity compared to their amide counterparts, which is attributed to the greater stability of the sulfonamide bond over the amide bond, making it less susceptible to metabolic cleavage. aurorabiomed.com For instance, the LD50 of certain phenyl-substituted sulfonamide derivatives was found to be significantly higher than that of this compound and its amide analogs. aurorabiomed.com

A study that synthesized ninety-three this compound derivatives, including both amide and sulfonamide series, identified six lead compounds with analgesic activity comparable to this compound but with significantly reduced toxicity. nih.gov The therapeutic index of these compounds was 14 to 30 times higher than that of this compound. nih.gov

Acetal (B89532) Compounds

The synthesis of acetal compounds from this compound has been explored as another avenue for structural modification. These derivatives are typically synthesized by reacting this compound with various aromatic aldehydes. nih.govresearchgate.net While the primary focus of the available research on these compounds has been on their anti-tumor activity, this demonstrates another strategy for modifying the core this compound structure. nih.govresearchgate.net

Salt Formations for Enhanced Properties

The formation of different salts of this compound has been investigated to improve its physicochemical properties, such as solubility, and to enhance its analgesic effects. researchgate.netmdpi.com A series of this compound salts were synthesized by reacting this compound with various organic and inorganic acids. researchgate.net

Notable examples include:

This compound hydrobromide: This salt has been used clinically as a non-addictive analgesic. nih.gov

This compound sulfate (B86663), citrate, and hydrochloride: These salts have shown superior onset times in analgesic activity tests compared to this compound hydrobromide. researchgate.net this compound sulfate, in particular, demonstrated a more favorable logP value and the strongest analgesic effect among the tested salts. researchgate.net

This compound trifluoroacetate: This salt has also exhibited pronounced analgesic activity and greater water solubility. mdpi.com

Complex with monoammonium salt of glycyrrhizic acid: Complexes of this compound hydrobromide with the monoammonium salt of glycyrrhizic acid have been synthesized and studied for their potential as prolonged-action antiarrhythmic drugs with improved properties. researchgate.net

These studies indicate that salt formation is a viable strategy to modulate the pharmacokinetic and pharmacodynamic profile of this compound.

Halogenated Derivatives (e.g., Brominated, Iodinated)

The introduction of halogen atoms into the this compound structure has been another area of investigation. For instance, the synthesis of 4-halogen-substituted 3,5-diarylisoxazoles containing the this compound anthranilate ester moiety has been reported. researchgate.net

Furthermore, the influence of halogen substituents on the biological activity of this compound derivatives has been noted in various studies. For example, in a series of this compound-benzodiazepine hybrids, a 4-bromophenyl substituent on the benzodiazepine (B76468) ring was found to be crucial for analgesic activity. mdpi.com In another study involving thiophene-substituted derivatives, the size of the halogen atom on the thiophene (B33073) ring appeared to impact analgesic activity. aurorabiomed.com

Comprehensive Structure-Activity Relationship (SAR) Studies

SAR for Analgesic Potency

The structure-activity relationship for the analgesic potency of this compound and its derivatives has been extensively studied, revealing several key structural features that are crucial for activity.

C4 Position: The nature of the substituent at the C4 position, specifically on the acetylaminobenzoate side chain, is a critical determinant of analgesic activity. nih.govaurorabiomed.com

Amide Derivatives: For phenyl-substituted amides, para-substitution is favored, especially with electron-donating groups, which enhance potency. nih.gov

Sulfonamide Derivatives: The position of the substituent on the phenyl ring is more critical than its electronic nature. nih.gov The greater stability of the sulfonamide bond contributes to reduced toxicity. aurorabiomed.com

Aromatic Ring Modification: Modifications on the aromatic ring of the anthranilate moiety have been shown to influence analgesic activity. For instance, the introduction of a 3H-1,5-benzodiazepine fragment at the C-5' position of the aromatic ring has led to hybrid compounds with significant analgesic effects. mdpi.comresearchgate.net The nature of the substituent on the benzodiazepine nucleus was found to be important for activity. mdpi.comresearchgate.net

Core Structure: Key structural features of the diterpenoid core necessary for analgesic activity in related C19-diterpenoid alkaloids include a tertiary amine in ring A, an acetoxyl or an ethoxyl group at C-8, an aromatic ester at C-14, and a saturated ring D. researchgate.netjst.go.jp While this compound is a C18-diterpenoid, these findings provide insights into the general structural requirements for analgesia in this class of alkaloids.

Salt Formation: The formation of salts like this compound sulfate can lead to enhanced analgesic effects compared to the hydrobromide salt. researchgate.net

Mechanism of Action: The analgesic mechanism of some lead this compound derivatives has been linked to the inhibition of Nav 1.7 channels. aurorabiomed.comnih.gov

| Compound/Derivative Class | Key Structural Features | Impact on Analgesic Potency | Reference(s) |

| Phenyl-substituted Amides | Para-substitution with electron-donating groups | Enhanced activity | nih.gov |

| Phenyl-substituted Sulfonamides | Substituent position is critical | Influences activity; generally lower toxicity | nih.govaurorabiomed.com |

| This compound-Benzodiazepine Hybrids | 4-bromophenyl substituent on benzodiazepine ring | Crucial for activity | mdpi.com |

| This compound Salts | Sulfate salt | Strongest analgesic effect and favorable logP | researchgate.net |

| C19-Diterpenoid Alkaloids (for comparison) | Tertiary amine in ring A, C-8 acetoxyl/ethoxyl, C-14 aromatic ester, saturated ring D | Necessary for activity | researchgate.netjst.go.jp |

SAR for Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have also been a subject of investigation, with SAR studies providing insights into the structural requirements for this activity.

N-20 Position Substitution: A series of novel this compound derivatives were synthesized with various substituents at the 20-N position to explore their anti-inflammatory potential. nih.gov Most of these target compounds exhibited excellent inhibitory ability against nitric oxide (NO) production, a key inflammatory mediator. nih.gov

Influence of Electron-Donating Groups: The SAR for NO inhibitory activity indicated that replacing the benzene ring with an electron-donating group could enhance anti-inflammatory efficacy. nih.gov For example, a derivative (compound A4) with such a modification showed the most potent inhibition of NO production. nih.govresearchgate.net

Molecular Hybridization: A molecular hybridization strategy combining this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) has been employed to design novel compounds with enhanced anti-inflammatory activity. nih.gov

Derivatives of this compound synthesized through this approach showed a potent inhibitory effect on lipopolysaccharide (LPS)-induced NO production. nih.gov

One compound, which incorporated a naphthalene (B1677914) ring from the NSAID naproxen (B1676952), exhibited a four-fold increase in the inhibition of NO generation compared to this compound, suggesting that the presence of the naphthalene ring contributes to enhanced anti-inflammatory activity. mdpi.com

| Derivative Class | Modification Strategy | Key Finding for Anti-inflammatory Activity | Reference(s) |

| N-20 Substituted Derivatives | Introduction of various substituents at the 20-N position | Replacement of the benzene ring with an electron-donating group improved efficacy. | nih.gov |